Cas no 2310124-29-7 (4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine)

4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine 化学的及び物理的性質
名前と識別子
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- (3-(1H-pyrazol-1-yl)phenyl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- [4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
- 4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine
-
- インチ: 1S/C21H23N5O2/c1-16-12-20(23-15-22-16)28-14-17-6-10-25(11-7-17)21(27)18-4-2-5-19(13-18)26-9-3-8-24-26/h2-5,8-9,12-13,15,17H,6-7,10-11,14H2,1H3
- InChIKey: KDUZRMXVWPZJPE-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)N=CN=1)CC1CCN(C(C2C=CC=C(C=2)N2C=CC=N2)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 511
- XLogP3: 2.8
- トポロジー分子極性表面積: 73.1
4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6658-6205-3mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-40mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-100mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-4mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-5mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-15mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-10mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-10μmol |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-20mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6658-6205-25mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 25mg |
$109.0 | 2023-09-07 |
4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidineに関する追加情報
Introduction to 4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine (CAS No. 2310124-29-7)
4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine, identified by its CAS number CAS No. 2310124-29-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine is characterized by a pyrimidine core, which is a common scaffold in many bioactive molecules. The presence of various functional groups, including a methyl group, a methoxy group, and a benzoylpiperidinyl moiety, contributes to its unique chemical properties and biological interactions. These structural features are crucial in determining its pharmacological profile and potential mechanisms of action.
In recent years, there has been a growing interest in developing small molecule inhibitors that target specific enzymes and pathways involved in various diseases. The pyrazole and piperidine moieties in the structure of this compound suggest potential interactions with biological targets such as kinases and other enzymes implicated in cancer and inflammatory diseases. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain enzymes, making it a valuable candidate for further investigation.
The synthesis of 4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the pyrazol moiety through condensation reactions with appropriate precursors is a critical step in establishing the core structure. Subsequent functionalization with the benzoylpiperidinyl group and methoxy group further refines the molecule's characteristics, enhancing its biological relevance.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The combination of structural features from different pharmacophores allows for tailored interactions with biological targets, which is essential for developing selective and potent inhibitors. Researchers have been exploring derivatives of this compound to optimize its pharmacokinetic properties and improve its therapeutic efficacy.
The latest advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-methyl-6-({1-3-(1H-pyrazol-1-ybenezoylpiperidinb4-yi)methoxy}pyrimidine) to various protein targets. These studies have provided valuable insights into how the molecule interacts with its intended targets, helping to guide the design of more effective analogs. Additionally, high-throughput screening techniques have been employed to rapidly assess the biological activity of this compound across a wide range of targets.
In clinical settings, the development of novel therapeutic agents often relies on understanding the complex interactions between drugs and biological systems. The structural complexity of 4-methyl-benzoylpyrimidine) suggests that it may interact with multiple targets, potentially leading to synergistic effects or reduced side effects compared to single-target inhibitors. This multifaceted approach is particularly relevant in treating complex diseases where multiple pathways are involved.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products, which often contain unique structural motifs that are difficult to synthesize artificially. The pyrimidine core and related heterocycles found in this compound are reminiscent of structures found in natural products, suggesting that it may have evolved properties conducive to biological activity.
Economic considerations also play a significant role in the development and commercialization of new drugs. The synthesis of complex molecules like CAS No. 2310124-benzopyrimidine) must be cost-effective enough to support large-scale production while maintaining high purity standards. Advances in synthetic methodologies have made it possible to produce such compounds more efficiently, reducing costs and improving accessibility for research purposes.
The environmental impact of pharmaceutical synthesis is another important factor that researchers must consider. Green chemistry principles emphasize the development of synthetic routes that minimize waste and reduce hazardous byproducts. Innovations in catalytic processes and solvent systems have enabled more sustainable approaches to producing complex molecules like this one.
The future prospects for CAS No 2310124-pyrimidine) are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers hope to unlock the full potential of this compound as a therapeutic agent.
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